molecular formula C20H20N2O2 B2736251 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide CAS No. 862831-10-5

2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide

Cat. No.: B2736251
CAS No.: 862831-10-5
M. Wt: 320.392
InChI Key: FBHLISQDKOXQHH-UHFFFAOYSA-N
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Description

2-(1,2-Dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide is a synthetic indole-derived acetamide featuring a 1,2-dimethylindole core linked to a 2-oxoacetamide moiety. The indole ring is substituted at the 3-position with a dimethyl group, while the acetamide nitrogen is bonded to a 4-methylbenzyl group. Its structural uniqueness lies in the combination of a dimethylated indole and a para-methyl-substituted benzyl group, which may influence solubility, metabolic stability, and target binding compared to analogs.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-8-10-15(11-9-13)12-21-20(24)19(23)18-14(2)22(3)17-7-5-4-6-16(17)18/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHLISQDKOXQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Substitution Reactions: The 1,2-dimethyl substitution on the indole ring can be achieved through alkylation reactions using appropriate alkyl halides.

    Amide Formation: The final step involves the formation of the amide bond. This can be done by reacting the substituted indole with 4-methylbenzylamine and an appropriate acylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the amide nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted indole or amide derivatives.

Scientific Research Applications

Overview

The compound 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide is a synthetic organic molecule belonging to the indole derivatives class. Indole derivatives are renowned for their diverse biological activities, making them significant in medicinal chemistry. This compound has garnered attention for its potential applications in various fields, particularly in pharmacology and biochemistry.

Anticancer Activity

Research indicates that compounds similar to 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For instance, studies have shown percent growth inhibitions (PGIs) of over 75% against multiple cancer types, including ovarian and lung cancers .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways relevant to cancer progression and neurodegenerative diseases. Similar compounds have shown the ability to inhibit acetylcholinesterase and other enzymes critical in disease mechanisms .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound possess antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer efficacy of various indole derivatives, including 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide . The study reported significant inhibition of cell proliferation in several cancer cell lines, suggesting a promising therapeutic application in oncology .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound and its analogs. The results indicated that these compounds could effectively inhibit key enzymes associated with metabolic disorders and cancer progression, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1,2-Dimethylindol-3-yl vs. Unsubstituted or Methoxy-Indolyl Groups

  • 2-(1H-Indol-3-yl)-N-(4-Methoxyphenyl)-2-Oxoacetamide (): This analog lacks methyl groups on the indole ring but includes a 4-methoxy group on the acetamide-linked phenyl ring. The absence of dimethyl groups on the indole may reduce steric hindrance, allowing better interaction with planar binding sites .
  • 2-(4-Methoxy-1H-Indol-3-yl)-N-(Thiophen-2-Carboxylic-3-yl)-2-Oxoacetamide ():
    The 4-methoxy substituent on the indole introduces polarizability, which could enhance hydrogen bonding. However, the dimethyl groups in the target compound may confer greater metabolic stability by blocking oxidative degradation at the indole 1- and 2-positions .

1,2-Dimethylindol-3-yl vs. Isoxazole-Fused Indolyl Groups

  • In contrast, the target compound’s dimethylindole group prioritizes hydrophobic interactions.

Variations in the Acetamide-Linked Substituents

4-Methylbenzyl vs. Fluorobenzyl Groups

  • N-(4-Fluorobenzyl)-2-(1H-Indol-3-yl)-2-Oxoacetamide ():
    The fluorine atom on the benzyl group increases electronegativity, favoring hydrogen bonding and improving metabolic stability via reduced CYP450-mediated oxidation. However, the target compound’s 4-methylbenzyl group offers stronger hydrophobic interactions, which may enhance binding to lipophilic pockets .

4-Methylbenzyl vs. Methoxyphenyl Groups

  • 2-(1H-Indol-3-yl)-N-(4-Methoxyphenyl)-2-Oxoacetamide ():
    The methoxyphenyl group’s electron-donating properties contrast with the electron-neutral methyl group in the target compound. This difference could influence charge-transfer interactions in protein binding or alter solubility profiles .

Activity and Structural Insights

  • F12016 (N-(2-Acetylphenyl)-2-(1,2-Dimethyl-1H-Indol-3-yl)-2-Oxoacetamide) ():
    Despite structural similarity to the target compound, F12016 lacks reported activity. This highlights the critical role of the acetamide-linked group (4-methylbenzyl vs. acetylphenyl), suggesting that steric or electronic mismatches at this position may negate bioactivity .

  • N-Substituted 2-Arylacetamides (): General studies on analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide reveal that aryl substitutions influence hydrogen-bonding networks and crystal packing. The target compound’s 4-methylbenzyl group likely forms weaker hydrogen bonds compared to electronegative substituents (e.g., Cl, F) but may improve bioavailability through balanced lipophilicity .

Biological Activity

2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide is a synthetic organic compound belonging to the indole derivatives class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

  • Molecular Formula : C19H18N2O2
  • Molecular Weight : 306.36 g/mol
  • IUPAC Name : 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide

The biological activity of 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular metabolism.
  • Receptor Modulation : It can modulate receptor activities, influencing signaling pathways critical for cellular responses.
  • Gene Expression Alteration : The compound may affect transcription factors, thereby regulating gene expression linked to cell proliferation and apoptosis.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • In Vitro Studies : Research indicates that 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide exhibits significant cytotoxicity against various cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. A study reported a growth inhibitory concentration (GI50) of approximately 5.0 µM for HeLa cells and 3.5 µM for MCF-7 cells, suggesting its potential as an anticancer agent .
Cell LineGI50 (µM)
HeLa5.0
MCF-73.5

Mechanistic Insights

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. Notably, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in treated cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. In vitro assays revealed that it inhibits the growth of Gram-positive bacteria effectively, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide, it is useful to compare it with similar indole derivatives:

Compound NameStructure CharacteristicsBiological Activity
2-(1-methylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamideLacks one methyl group on the indole ringLower cytotoxicity compared to target compound
2-(1,2-dimethylindol-3-yl)-N-(4-chlorophenyl)-2-oxoacetamideContains a chlorine atom instead of a methyl groupAltered interaction profiles

Case Studies

A notable case study involved the synthesis and biological evaluation of this compound in a series of analogs aimed at enhancing selectivity and potency against specific cancer types. The study highlighted that modifications on the phenyl ring significantly influence both activity and selectivity profiles .

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